1-(4-nitrophenoxy)phthalazine

Catalog No.
S6900294
CAS No.
202263-89-6
M.F
C14H9N3O3
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrophenoxy)phthalazine

CAS Number

202263-89-6

Product Name

1-(4-nitrophenoxy)phthalazine

IUPAC Name

1-(4-nitrophenoxy)phthalazine

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C14H9N3O3/c18-17(19)11-5-7-12(8-6-11)20-14-13-4-2-1-3-10(13)9-15-16-14/h1-9H

InChI Key

BFRSHGKXRVBJNA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-]

1-(4-Nitrophenoxy)phthalazine is a chemical compound characterized by the presence of a phthalazine core substituted with a nitrophenoxy group. This compound belongs to the class of phthalazines, which are bicyclic compounds featuring a fused benzene and pyrazine ring. The nitrophenoxy substitution enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry.

Typical of phthalazine derivatives. These include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, allowing further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, leading to diverse derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or other derivatives through condensation.

Research indicates that compounds related to phthalazine, including 1-(4-nitrophenoxy)phthalazine, exhibit significant biological activities. These include:

  • Antimicrobial Properties: Phthalazine derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
  • Antitumor Activity: Some studies suggest that certain phthalazine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Enzyme Inhibition: Compounds in this class may act as inhibitors of specific enzymes, which could be relevant in drug development targeting diseases like cancer.

1-(4-Nitrophenoxy)phthalazine can be synthesized using several methods:

  • Mechanochemical Synthesis: This method involves grinding the reactants together in the presence of a solid support, yielding high purity products in a short time .
  • Multicomponent Reactions: Utilizing phthalhydrazide and nitrophenol under specific conditions can lead to the formation of the target compound .
  • Solvent-Free Conditions: Microwave-assisted synthesis has been reported for producing phthalazine derivatives efficiently without solvents .

The applications of 1-(4-nitrophenoxy)phthalazine are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial and antitumor agent makes it a candidate for drug development.
  • Material Science: The unique structural properties may allow its use in developing new materials with specific electronic or optical properties.
  • Chemical Probes: As a reactive intermediate, it can be used to synthesize more complex molecules for research purposes.

Interaction studies involving 1-(4-nitrophenoxy)phthalazine focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Assessing how well it binds to proteins involved in disease pathways can provide insights into its therapeutic potential.
  • In Silico Docking Studies: Computational modeling helps predict how this compound interacts with specific enzymes or receptors, guiding further experimental validation.

Several compounds share structural characteristics with 1-(4-nitrophenoxy)phthalazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhthalazineBasic bicyclic structureServes as a parent compound for many derivatives.
1H-Pyrazolo[1,2-b]phthalazineContains a pyrazole ringExhibits distinct biological activities.
1-(2-Nitrophenyl)phthalazineSimilar nitro substitutionDifferent positional isomer affecting reactivity.
PhthalhydrazideA precursor to various phthalazine derivativesInvolved in multiple synthesis pathways.

The uniqueness of 1-(4-nitrophenoxy)phthalazine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other phthalazine derivatives. The presence of the nitrophenoxy group not only alters its electronic properties but also enhances its potential interactions with biological targets.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

267.06439116 g/mol

Monoisotopic Mass

267.06439116 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

Explore Compound Types